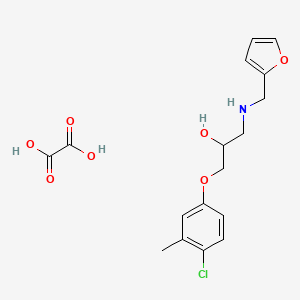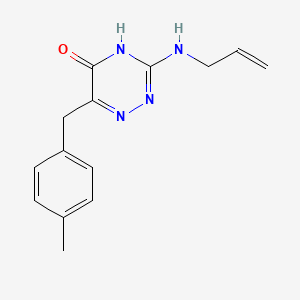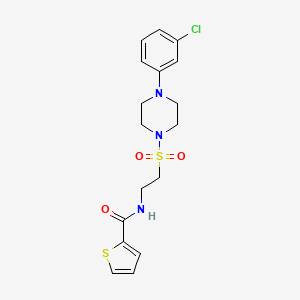![molecular formula C17H14ClNO3S B2685741 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide CAS No. 2380009-18-5](/img/structure/B2685741.png)
2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide, also known as CTAF, is a chemical compound that has been extensively researched for its potential applications in various fields of science.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in the development of cancer. By inhibiting HDAC activity, 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to possess antioxidant activity, which may help protect cells from oxidative damage. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, potentially affecting the efficacy and toxicity of other drugs.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is its potential as a therapeutic agent for cancer and inflammatory disorders. Additionally, its ability to inhibit drug-metabolizing enzymes may provide a useful tool for studying the pharmacokinetics of other drugs. However, 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has limitations in terms of its solubility and stability, which may affect its usefulness in certain applications.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide analogs with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide and its potential applications in cancer therapy and other areas of medicine. Finally, the role of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide in the regulation of gene expression and its potential as a tool for epigenetic research is an area that warrants further investigation.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves several steps, starting with the reaction between 4-chlorophenol and 2-bromoacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with furan-3-ylmagnesium bromide to form 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)acetamide. The final step involves the reaction of this intermediate with thiophene-2-carbaldehyde in the presence of palladium catalyst to yield the desired product, 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-1-3-15(4-2-14)22-10-17(20)19-8-16-7-13(11-23-16)12-5-6-21-9-12/h1-7,9,11H,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPWXFRAGPSICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC(=CS2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate](/img/structure/B2685658.png)

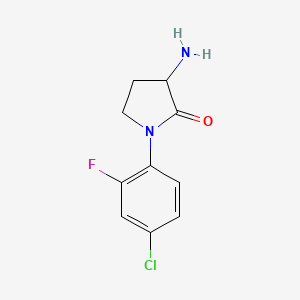
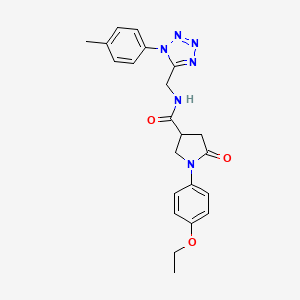
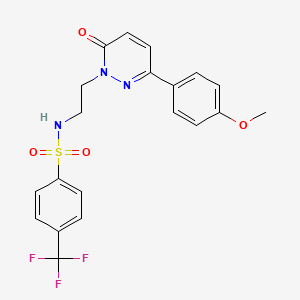
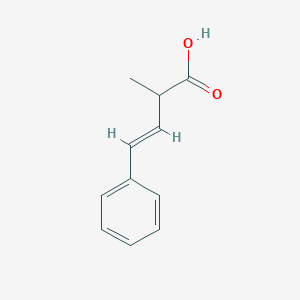
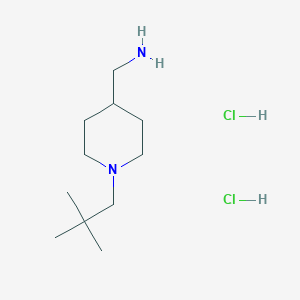
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)
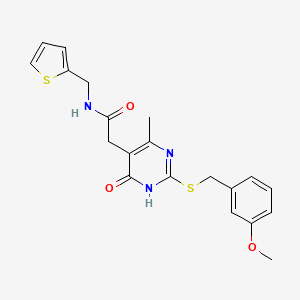
![(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2685674.png)

